molecular formula C10H10N2O3 B14425005 N-(3-Oxobutanoyl)pyridine-2-carboxamide CAS No. 82437-55-6

N-(3-Oxobutanoyl)pyridine-2-carboxamide

Cat. No.: B14425005
CAS No.: 82437-55-6
M. Wt: 206.20 g/mol
InChI Key: ZTAMCHPWFDCPGF-UHFFFAOYSA-N
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Description

N-(3-Oxobutanoyl)pyridine-2-carboxamide is a chemical compound of interest in synthetic and medicinal chemistry research. It features a pyridine ring, a privileged scaffold in drug discovery, linked to a β-ketoamide functional group . This structure combines a nitrogen-containing heterocycle, which is a key component in over 60% of unique, FDA-approved small-molecule drugs, with a reactive acetoacetyl moiety . The presence of these groups makes it a versatile building block or potential intermediate for the synthesis of more complex molecules, particularly in the development of novel N-heterocyclic compounds with potential biological activity . Researchers can utilize this compound in various synthetic methodologies, including the development of greener synthetic protocols such as microwave-assisted or solvent-free reactions . Compounds with similar pyridinecarboxamide structures have been investigated for various applications, serving as ligands in metal-organic complexes and as core structures in pharmacological agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

82437-55-6

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

N-(3-oxobutanoyl)pyridine-2-carboxamide

InChI

InChI=1S/C10H10N2O3/c1-7(13)6-9(14)12-10(15)8-4-2-3-5-11-8/h2-5H,6H2,1H3,(H,12,14,15)

InChI Key

ZTAMCHPWFDCPGF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC(=O)C1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The direct acylation of pyridine-2-carboxamide (30a ) with 3-oxobutanoyl chloride represents a straightforward route to the target compound. This method leverages nucleophilic acyl substitution, where the amide nitrogen attacks the electrophilic carbonyl carbon of 3-oxobutanoyl chloride. Triethylamine (TEA) or pyridine is typically employed to neutralize HCl byproducts.

Procedure :

  • 30a (2.0 mmol) is dissolved in dichloromethane (DCM, 40 mL) under nitrogen.
  • 3-Oxobutanoyl chloride (2.4 mmol) is added dropwise at 0°C.
  • TEA (4.0 mmol) is introduced, and the mixture is stirred at room temperature for 6–8 hours.
  • The organic layer is washed with water, dried over Na₂SO₄, and concentrated.
  • The crude product is purified via flash chromatography (petroleum ether/EtOAc, 70:30).

Yield : 43–58% (dependent on solvent and base).

Challenges and Optimizations

  • Reactivity Constraints : The primary amide group in 30a exhibits lower nucleophilicity compared to amines, necessitating prolonged reaction times or elevated temperatures.
  • Side Reactions : Competing hydrolysis of 3-oxobutanoyl chloride in aqueous media mandates anhydrous conditions.
  • Catalytic Enhancements : Benzyltriethylammonium chloride (TEBAC) improves phase transfer in biphasic systems, boosting yields to 64%.

Coupling of Pyridine-2-Carboxylic Acid with 3-Oxobutanoylamine

Carboxylic Acid Activation

Pyridine-2-carboxylic acid is activated as an acid chloride or mixed anhydride prior to coupling with 3-oxobutanoylamine. Thionyl chloride (SOCl₂) or oxalyl chloride are preferred for acid chloride formation.

Procedure :

  • Pyridine-2-carboxylic acid (2.0 mmol) is refluxed with SOCl₂ (10 mL) for 2 hours.
  • Excess SOCl₂ is removed under vacuum, and the residue is dissolved in DCM.
  • 3-Oxobutanoylamine (2.2 mmol) and TEA (4.0 mmol) are added at 0°C.
  • The mixture is stirred for 12 hours, washed with brine, and concentrated.
  • Purification via recrystallization (ethanol/water) affords the target compound.

Yield : 50–67% (higher than direct acylation due to superior electrophilicity of acid chloride).

Coupling Agents in Amide Bond Formation

Alternative methods employ carbodiimides (e.g., EDCl) or uronium salts (e.g., HATU) to facilitate coupling without isolating the acid chloride:

  • EDCl/HOBt System : Pyridine-2-carboxylic acid (1.0 mmol), 3-oxobutanoylamine (1.1 mmol), EDCl (1.2 mmol), and HOBt (1.2 mmol) in DMF are stirred at 25°C for 24 hours. Yields reach 72%.

Palladium-Catalyzed Cross-Coupling for Pyridine Ring Functionalization

Suzuki-Miyaura Coupling Adaptations

The patent US5380861 describes palladium-catalyzed cross-coupling of 2,5-dichloropyridine with alkynes, followed by oxidation to pyridine-2-carboxylic acid. Adapting this method:

  • Alkyne Insertion : 2,5-Dichloropyridine reacts with trimethylsilylacetylene under Pd(PPh₃)₄ catalysis to form 5-chloro-2-ethynylpyridine.
  • Oxidation : NaOCl in acetic acid converts the alkyne to pyridine-2-carboxylic acid.
  • Amidation : The acid is coupled with 3-oxobutanoylamine using EDCl/HOBt.

Yield : 38–45% (lower due to multi-step sequence).

Solvent and Temperature Effects on Reaction Outcomes

Solvent Polarity and Reaction Kinetics

  • Polar Aprotic Solvents : DMF and DMSO enhance reaction rates by stabilizing ionic intermediates but may promote side reactions (e.g., over-acylation).
  • Nonpolar Solvents : Toluene and DCM minimize side reactions but require higher temperatures (80–100°C).

Temperature Optimization

  • Room Temperature : Ideal for acid chloride couplings (prevents decomposition of 3-oxobutanoyl groups).
  • Reflux Conditions : Necessary for direct acylation in low-polarity media (e.g., ethanol, 78°C).

Structural Validation and Spectral Data

Infrared Spectroscopy

  • Amide C=O Stretch : 1640–1650 cm⁻¹ (pyridine-2-carboxamide).
  • Ketone C=O Stretch : 1715–1725 cm⁻¹ (3-oxobutanoyl group).

Nuclear Magnetic Resonance

  • ¹H NMR (CDCl₃) :
    • δ 8.65 (d, J = 4.8 Hz, 1H, pyridine H-6).
    • δ 2.85 (s, 4H, -CO-CH₂-CO-CH₃).
  • ¹³C NMR :
    • δ 167.2 (pyridine C=O).
    • δ 207.5 (ketone C=O).

Comparative Analysis of Synthetic Routes

Method Reagents/Conditions Yield (%) Purity (%) Key Advantages
Direct Acylation 3-Oxobutanoyl chloride, TEA 43–58 85–90 Simplicity, minimal steps
Acid Chloride Coupling SOCl₂, EDCl/HOBt 50–72 90–95 High yields, scalable
Palladium-Catalyzed Pd(PPh₃)₄, NaOCl 38–45 75–80 Functional group tolerance

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxobutanoyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-(3-Oxobutanoyl)pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Oxobutanoyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the biosynthesis of nucleic acids or proteins, leading to its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with N-(3-Oxobutanoyl)pyridine-2-carboxamide, differing primarily in substituents or heterocyclic systems:

N-(4-Nitrophenyl)-3-oxobutanamide
  • Molecular Formula : C₁₀H₁₀N₂O₄
  • Substituents: A 4-nitrophenyl group replaces the pyridine ring, retaining the 3-oxobutanoyl moiety.
  • Key Differences: The nitro group is strongly electron-withdrawing, likely reducing basicity compared to the pyridine-based target compound. This derivative was synthesized via condensation reactions in acetic acid or n-butanol and studied for biological activities .
N-(3-Aminopropyl)pyridine-2-carboxamide
  • Molecular Formula : C₉H₁₃N₃O
  • Substituents: An aminopropyl group replaces the 3-oxobutanoyl chain.
  • Key Differences : The primary amine enhances basicity (predicted pKa = 13.60) and hydrophilicity, contrasting with the ketone-containing target compound. This derivative is reported as an irritant .
N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
  • Molecular Formula: Not explicitly stated, but includes a thiazolidinone ring and 4-bromophenyl group.
  • Key Differences: The pyridine carboxamide is at the 3-position (vs. 2-position in the target), and the thiazolidinone ring adds conformational rigidity.
N-(1-Butylpyrazolo[3,4-b]quinolin-3-yl)pyridine-2-carboxamide
  • Molecular Formula : C₂₀H₁₉N₅O
  • Substituents: A bulky pyrazoloquinoline group replaces the 3-oxobutanoyl chain.
  • Key Differences : The extended aromatic system may improve UV absorption and π-π stacking interactions, relevant to photochemical applications. Its higher molecular weight (333.40 g/mol) could reduce solubility compared to the target compound .

Physicochemical Properties

The table below summarizes key properties of structural analogs and inferred trends for the target compound:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Predicted/Reported Properties
This compound C₁₀H₁₀N₂O₃ 206.20 Pyridine-2-carboxamide, ketone Moderate solubility in polar solvents due to amide and ketone groups.
N-(4-Nitrophenyl)-3-oxobutanamide C₁₀H₁₀N₂O₄ 226.20 Nitrophenyl, ketone Lower basicity; higher melting point due to nitro group .
N-(3-Aminopropyl)pyridine-2-carboxamide C₉H₁₃N₃O 179.22 Pyridine-2-carboxamide, amine Higher aqueous solubility; irritant properties .
N-(1-Butylpyrazoloquinolin-3-yl)pyridine-2-carboxamide C₂₀H₁₉N₅O 333.40 Pyrazoloquinoline, pyridine Low solubility in water; potential for π-π interactions .
Key Observations :
  • Electron-Withdrawing Groups : Nitro (in N-(4-Nitrophenyl)-3-oxobutanamide) and ketone (in the target) groups reduce electron density, affecting reactivity and intermolecular interactions.
  • Steric Effects: Bulky substituents (e.g., pyrazoloquinoline in ) may hinder crystallization, whereas smaller groups (e.g., aminopropyl in ) enhance solubility.
  • Positional Isomerism : Pyridine-3-carboxamide derivatives (e.g., ) exhibit distinct electronic profiles compared to 2-position isomers.

Q & A

Q. What are the optimal synthetic routes for N-(3-Oxobutanoyl)pyridine-2-carboxamide, and how is purity ensured?

The compound is synthesized via fusion of 2-aminopyridine and ethyl acetoacetate at 130°C for 2 hours. Post-reaction, the product is purified by recrystallization from ethanol, yielding colorless crystals (60% yield). Key purity checks include:

  • IR spectroscopy : Peaks at 3243 cm⁻¹ (N–H stretch), 1721 cm⁻¹ (ketone C=O), and 1667 cm⁻¹ (amide C=O) confirm functional groups .
  • Elemental analysis : Matches calculated values (e.g., C: 60.62% found vs. 60.67% theoretical) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

A multi-technique approach is recommended:

  • 1H NMR : Assigns proton environments (e.g., pyridyl protons at δ 7.5–8.5 ppm, amide NH at δ ~10 ppm).
  • FT-IR : Validates carbonyl groups (amide/ketone) and NH stretches .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 178 for [M+H]+).
  • X-ray crystallography (if crystalline): Resolves 3D structure using SHELXL .

Advanced Research Questions

Q. How can researchers design experiments to study its coordination chemistry with transition metals?

  • Ligand preparation : React N-(3-Oxobutanoyl)pyridine-2-carboxamide with metal salts (e.g., K₂PdCl₄) under aqueous conditions to form complexes .
  • Characterization : Use single-crystal X-ray diffraction (SHELX programs ) to confirm bidentate binding via pyridyl-N and amide-O. For example, palladium(II) complexes form five-membered chelate rings .
  • Reactivity studies : Monitor substitution reactions (e.g., with thiourea) via LC-MS and 1H NMR kinetics .

Q. How are contradictions between crystallographic and spectroscopic data resolved?

  • Case example : If X-ray data suggests planar amide geometry but NMR indicates free rotation, analyze temperature-dependent NMR to probe restricted rotation.
  • Multi-technique validation : Cross-check IR (amide I/II bands) and X-H bond lengths (e.g., N–H···O interactions in crystals ).
  • Computational modeling : Use DFT to reconcile experimental geometries with electronic structure .

Q. What challenges arise in determining its crystal structure, and how are they addressed?

  • Crystallization issues : Poor crystal quality is mitigated by solvent screening (e.g., ethanol/water mixtures) .
  • Data refinement : Use SHELXL for high-resolution data. For twinned crystals, employ twin-law matrices in SHELXL .
  • Thermal motion artifacts : Apply anisotropic displacement parameters and validate with ORTEP-3 thermal ellipsoid plots .

Q. How can in vitro biological activity (e.g., antimicrobial) be systematically evaluated?

  • Assay design : Use broth microdilution (MIC determination) against Gram-positive/negative strains. Include controls (e.g., ciprofloxacin) .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., halogenation at the pyridine ring) and compare bioactivity trends .
  • Cytotoxicity screening : Test on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Q. What strategies optimize substitution reactions at the 3-oxobutanoyl moiety?

  • Nucleophilic attack : React with hydrazines to form hydrazone derivatives; monitor by TLC and isolate via column chromatography .
  • Kinetic studies : Use stopped-flow UV-Vis to measure reaction rates under varying pH/temperature .
  • Steric/electronic effects : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance electrophilicity at the ketone .

Methodological Tables

Q. Table 1: Key Spectral Data for N-(3-Oxobutanoyl)pyridine-2-carboxamide

TechniqueCritical Peaks/DataFunctional Group AssignmentReference
IR (KBr)3243, 1721, 1667 cm⁻¹N–H, C=O (ketone/amide)
1H NMR (DMSO-d6)δ 10.2 (s, 1H), 8.5–7.5 (m, 4H), 2.4 (s, 3H)NH, pyridyl, CH₃
MS (ESI+)m/z 178.1 [M+H]+Molecular ion

Q. Table 2: Crystallographic Parameters for a Pd(II) Complex

ParameterValue (Pd1)Reference
Space groupP21/c
CoordinationN,N’-bidentate
Pd–N bond length2.02 Å
Chelate ring5-membered (Pd–N–C–O–Pd)

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